molecular formula C20H22ClNO3 B6561556 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091169-29-7

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B6561556
CAS No.: 1091169-29-7
M. Wt: 359.8 g/mol
InChI Key: IFXZISOSSJPPJV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy moiety linked to an acetamide backbone.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c21-17-6-8-18(9-7-17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXZISOSSJPPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4-phenyloxan-4-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The phenyloxan-4-yl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues with Modified Substituents

2.1.1 Substituent Variations on the Oxane/Phenyl Ring
  • Compound Y509-7484 (2-(4-chlorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide): Differs by replacing the 4-phenyloxane group with a simpler oxolane (tetrahydrofuran) ring. Molecular weight: 269.73 g/mol vs. the target compound’s estimated higher weight (~350–400 g/mol due to the phenyloxane group). Physicochemical properties: logP = 1.629, polar surface area = 40.59 Ų, and moderate solubility (logSw = -2.386) .
2.1.2 Variations in the Acetamide Side Chain
  • Compound 27 (N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]-2-phenylethyl)phenyl)acetamide): Contains a phenylethylamino group instead of the phenyloxane-methyl group. Synthesis: Achieved via BF3·OEt2-mediated Grignard addition (57% yield), with confirmed structure via NMR and LCMS . Key difference: The phenylethyl group may confer greater conformational flexibility compared to the rigid oxane ring in the target compound.

Pharmacologically Active Analogues

  • ATF4 Inhibitor Derivatives (e.g., 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynylazetidin-3-yl)methyl)acetamide): Designed as ATF4 inhibitors for cancer therapy. Structural similarity: Shares the 4-chlorophenoxy-acetamide core but incorporates an azetidine ring for enhanced target engagement .
  • ADAMTS-4 Inhibitor (2-(4-chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide): Co-crystallized with human ADAMTS-4, demonstrating the acetamide scaffold’s utility in metalloproteinase inhibition .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound* C20H22ClNO3 ~367.85 ~2.5† Phenyloxane group enhances rigidity and lipophilicity.
Y509-7484 C13H16ClNO3 269.73 1.629 Simpler oxolane ring; moderate solubility.
ADAMTS-4 Inhibitor C12H14ClN3O4 299.71 ~1.8‡ Imidazolidinedione moiety improves hydrogen-bonding capacity.
N-[4-(4-Nitrophenoxy)phenyl]acetamide C14H12N2O4 272.26 2.1 Nitrophenoxy group increases electron-withdrawing effects.

*Estimated based on structural analogs. †Predicted using fragment-based methods. ‡Calculated from structural features.

Biological Activity

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, also known as "4-Cl-PhOXYM," is a chemical compound that has garnered attention in scientific research due to its biological activity, particularly as a selective agonist of the peroxisome proliferator-activated receptor (PPAR) δ. This receptor plays a significant role in lipid metabolism, insulin sensitivity, and inflammation, making this compound a potential candidate for therapeutic applications in metabolic disorders and cancer treatment.

  • Chemical Formula : C17H16ClNO3
  • Molecular Weight : 325.78 g/mol
  • Melting Point : 106-108 ºC
  • Solubility : Soluble in organic solvents like acetone, chloroform, ethyl acetate, and methanol.
  • Density : 1.3 g/cm³

The compound is synthesized through the coupling of 4-chlorophenol with 4-phenyloxan-4-ylmethylamine in the presence of acetic anhydride and pyridine, followed by further reactions to yield the final product.

This compound acts primarily as a selective agonist of PPAR δ. This interaction influences various biological pathways, including:

  • Lipid Metabolism : Enhances fatty acid oxidation and reduces lipid accumulation.
  • Insulin Sensitivity : Improves glucose uptake and metabolism.
  • Anti-inflammatory Effects : Modulates inflammatory responses, potentially reducing chronic inflammation associated with metabolic disorders.

Case Studies and Research Findings

  • Anti-tumor Activity :
    • A study indicated that the compound exhibits anti-tumor properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It was shown to suppress tumor growth in xenograft models.
  • Metabolic Disorders :
    • Research demonstrated that this compound improves insulin sensitivity and reduces body weight in obese mouse models. It effectively modulated lipid profiles, suggesting potential applications in diabetes management and obesity treatment.
  • Bone Health :
    • In vitro studies have shown that derivatives of this compound can inhibit osteoclastogenesis, which is crucial for bone resorption. This suggests potential therapeutic implications for osteoporosis and other bone-related disorders .

Summary of Biological Activities

Activity TypeEffectReference
Anti-tumorInhibits proliferation and induces apoptosis
Insulin SensitivityImproves glucose uptake
Anti-inflammatoryReduces inflammatory markers
Osteoclastogenesis InhibitionPrevents bone resorption

Toxicity and Safety

While the compound shows promising biological activities, its toxicity profile remains under-researched. Preliminary studies suggest possible liver toxicity, indicating a need for further investigation into its safety for clinical applications.

Toxicological Data

ParameterResult
Liver ToxicityPotential risk noted
CarcinogenicityIncreased risk suggested

Future Directions

The current research trajectory focuses on:

  • Clinical Trials : Assessing the efficacy and safety of this compound in human subjects for metabolic disorders and cancer treatment.
  • Mechanistic Studies : Further elucidating the molecular pathways influenced by PPAR δ activation.
  • Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.

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